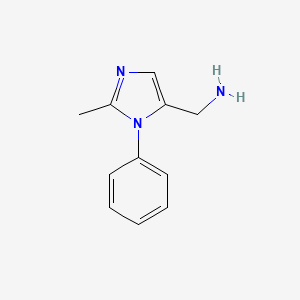

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable nitrile, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine. Research indicates that compounds with imidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate to high anticancer activity when evaluated against liver carcinoma cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring enhances the interaction with biological targets, making these compounds effective against a range of pathogens. Studies have demonstrated that certain substituted imidazoles can inhibit bacterial growth and are being investigated as potential alternatives to traditional antibiotics .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to interact with protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. This interaction suggests potential applications in developing targeted cancer therapies .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its ability to form stable complexes with metal ions makes it suitable for developing catalysts and sensors. Researchers are exploring its use in creating materials with enhanced electronic and optical properties for applications in electronics and photonics .

Polymer Chemistry

In polymer science, imidazole derivatives are being incorporated into polymer matrices to improve thermal stability and mechanical properties. The incorporation of this compound into polymer systems could lead to innovative materials with tailored properties for specific industrial applications .

Mechanistic Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and protein interactions. Its structural characteristics allow it to mimic natural substrates or inhibitors, facilitating research into enzyme kinetics and binding affinities. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Moderate to high cytotoxicity against HEPG2 liver carcinoma cells | Potential development as an anticancer agent |

| Antimicrobial Properties | Effective against various bacterial strains | Investigated as an alternative antibiotic |

| Enzyme Inhibition | Inhibition of PRMT5 demonstrated | Targeted therapy development in oncology |

| Material Synthesis | Formation of stable metal complexes | Application in catalysis and sensor technology |

Wirkmechanismus

The mechanism of action of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-1H-imidazole: Lacks the methyl group at the 2-position.

2-methyl-1H-imidazole: Lacks the phenyl group at the 1-position.

1H-imidazole-5-methanamine: Lacks both the methyl and phenyl groups.

Uniqueness

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, a compound with a unique imidazole structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar imidazole structures often interact with various receptors and enzymes. Specifically, this compound is likely to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Biochemical Pathways

Imidazole derivatives have been implicated in several biochemical pathways, including:

- Autophagy Regulation : Modulating cellular degradation processes.

- Phosphatidylinositol Signaling : Influencing cell signaling pathways critical for cell survival and proliferation.

- Fatty Acid Metabolism : Affecting lipid metabolism which is crucial for energy homeostasis.

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability. Factors such as pH and the presence of other molecules can affect its absorption and distribution within biological systems.

Biological Activities

The compound has shown promise in several areas:

Anticancer Activity Evaluation

A study evaluated the anticancer potential of related imidazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapy agents like doxorubicin. For instance, one derivative showed an IC50 value of 0.72 µM, indicating potent activity against cancer cells .

Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound derivatives demonstrated effective inhibition against MRSA, highlighting their potential as novel antibiotic agents .

Eigenschaften

IUPAC Name |

(2-methyl-3-phenylimidazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBFSIKFUWUCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.